molecular formula C15H17N5O2S B277985 N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

Cat. No. B277985
M. Wt: 331.4 g/mol
InChI Key: JZVSQQZTUONJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide, also known as MTDPB, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to its natural ligand, glutamate. This leads to an increase in the activity of mGluR4, which in turn leads to a decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been found to decrease the release of dopamine and glutamate in the brain, which can have neuroprotective effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is its selectivity for mGluR4, which allows for specific targeting of this receptor in lab experiments. However, one limitation is that it is a relatively new compound and its effects on other receptors and systems in the body are not yet fully understood.

Future Directions

There are several future directions for research on N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide and its potential side effects.

Synthesis Methods

The synthesis method of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide involves several steps. The starting material is 2-methoxy-5-nitrobenzaldehyde, which is then reacted with 3-methyl-1,2,4-triazole-5-thiol to form the corresponding thioether. This thioether is then reacted with 4-bromobutanoyl chloride to give the final product, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide.

Scientific Research Applications

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders, including Parkinson's disease, depression, and anxiety.

properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

InChI

InChI=1S/C15H17N5O2S/c1-4-5-13(21)16-11-8-10(6-7-12(11)22-3)14-19-20-9(2)17-18-15(20)23-14/h6-8H,4-5H2,1-3H3,(H,16,21)

InChI Key

JZVSQQZTUONJNQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)OC

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)OC

Origin of Product

United States

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